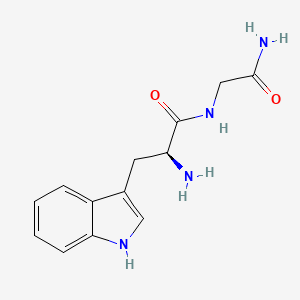

L-Trp-Gly Amide

CAS No.:

Cat. No.: VC3243592

Molecular Formula: C13H16N4O2

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16N4O2 |

|---|---|

| Molecular Weight | 260.29 g/mol |

| IUPAC Name | (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-(1H-indol-3-yl)propanamide |

| Standard InChI | InChI=1S/C13H16N4O2/c14-10(13(19)17-7-12(15)18)5-8-6-16-11-4-2-1-3-9(8)11/h1-4,6,10,16H,5,7,14H2,(H2,15,18)(H,17,19)/t10-/m0/s1 |

| Standard InChI Key | AAERTEZFXPAESI-JTQLQIEISA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)N)N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)N)N |

Introduction

Chemical Properties of L-Tryptophan-Glycine Amide

Physical and Structural Characteristics

L-Tryptophan-Glycine Amide typically appears as a white to off-white solid powder, consistent with the physical appearance of other peptide amides containing tryptophan . The compound's most distinguishing structural feature is the indole ring of tryptophan, which contributes to its unique UV absorption properties and serves as a point of consideration during synthesis and analysis.

The molecular structure maintains the L-configuration at the tryptophan residue, which can be verified through comparative HPLC analysis with racemic mixtures . The stereochemical integrity of the L-tryptophan component is essential for biological recognition and activity.

Molecular Properties

Based on properties of similar peptide amides containing tryptophan, the following characteristics can be inferred for L-Tryptophan-Glycine Amide:

Stereochemical Configuration

The L-configuration of tryptophan in L-Trp-Gly-NH₂ is crucial for its recognition by enzymes and potential biological activity. Studies on similar peptides have demonstrated that L- and D-forms can be distinguished by HPLC analysis, with the L-form typically showing different retention times compared to the D-form under specific chromatographic conditions . This stereochemical purity can be confirmed by comparing HPLC profiles with synthetically prepared racemic mixtures (DL-Trp-Gly-NH₂) .

Synthesis Methods for L-Tryptophan-Glycine Amide

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a selective approach for preparing L-Trp-Gly-NH₂ with high stereochemical purity. Thermolysin-catalyzed peptide synthesis has been investigated as an effective method for preparing peptide amides through the condensation of amino acid amides with peptides or amino acids . This approach has several advantages over chemical synthesis methods:

-

Synthesis can be performed without side chain protection of constituent amino acid residues

-

Proteases specifically activate the α-carboxyl or α-amino group at the reaction site

-

The chiral integrity is retained throughout the synthesis process

-

High stereoselectivity ensures only L-configuration amino acids are incorporated

A typical enzymatic synthesis protocol for L-Trp-Gly-NH₂ based on similar peptide amide syntheses might involve:

Research has shown that reaction conditions can be optimized to improve yield, with parameters such as pH, methanol concentration, and reaction time significantly influencing the efficiency of the synthesis .

Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) represents another valuable approach for preparing L-Trp-Gly-NH₂. This method involves the sequential addition of protected amino acids to a solid support, followed by cleavage of the completed peptide from the resin .

For tryptophan-containing peptides, research has demonstrated that protecting the indole side chain during synthesis significantly improves the yield and purity of the final product . The most common protection strategy for tryptophan involves using N-α-Boc-L-tryptophan with the indole nitrogen protected by a formyl group (N'-indole-formyl) .

A typical SPPS protocol for L-Trp-Gly-NH₂ would involve:

-

Loading glycine onto an appropriate solid support resin

-

Coupling N-α-Boc-L-tryptophan(N'-indole-formyl) to the resin-bound glycine

-

Removing the Boc protecting group from the α-amino group

-

Cleaving the dipeptide amide from the resin

-

Removing the formyl protecting group from the tryptophan indole nitrogen

Protection Strategies for Tryptophan Residues

The protection of the tryptophan indole side chain is particularly important during peptide synthesis to prevent unwanted side reactions . Research on tryptophan-containing peptides has established that the formyl group is commonly used to protect the indole nitrogen . After synthesis, this protecting group can be removed under basic conditions.

| Protecting Group | Position | Removal Conditions | Application |

|---|---|---|---|

| N'-indole-formyl | Indole nitrogen | Ammonia in methanol | Side chain protection |

| Boc | α-amino group | Acid treatment (TFA) | Temporary protection during coupling |

Studies have confirmed that the protection of the tryptophan residue during solid-phase synthesis significantly improves the yield of peptides containing tryptophan residues, which would apply to the synthesis of L-Trp-Gly-NH₂ .

Analytical Methods for L-Tryptophan-Glycine Amide

HPLC Analysis Techniques

High-Performance Liquid Chromatography (HPLC) serves as a primary method for analyzing the purity and stereochemical configuration of L-Trp-Gly-NH₂. Research on similar peptide amides has employed HPLC with reverse-phase columns (e.g., Nucleosil 5C18) and solvent systems containing acetonitrile and trifluoroacetic acid .

A typical HPLC protocol for analyzing L-Trp-Gly-NH₂ might include:

| Parameter | Typical Conditions | Detection Method |

|---|---|---|

| Column | Nucleosil 5C18 (4.0×200 mm) | UV absorbance |

| Mobile Phase | 20-45% Acetonitrile in 0.2% TFA | Primarily at 220-280 nm |

| Flow Rate | 1.0 ml/min | - |

This analytical approach can effectively distinguish between L-Trp-Gly-NH₂ and potential D-isomer contaminants based on retention time differences .

Verification of L-Configuration

The L-configuration of the tryptophan residue in L-Trp-Gly-NH₂ can be verified through comparative HPLC analysis with a racemic mixture (DL-Trp-Gly-NH₂). Studies on similar peptides have demonstrated that L- and D-isomers exhibit different retention times under specific HPLC conditions, allowing for confirmation of stereochemical purity .

Research has shown that enzymatically prepared peptides containing tryptophan exhibit only one peak corresponding to the L-form, while chemically synthesized racemic mixtures show two distinct peaks corresponding to the L- and D-forms .

Additional Analytical Approaches

Beyond HPLC analysis, several other analytical techniques may be employed for characterizing L-Trp-Gly-NH₂:

-

Thin-layer chromatography (TLC) using various solvent systems for preliminary purity assessment

-

Mass spectrometry for molecular weight confirmation

-

Amino acid analysis following acid hydrolysis (6N HCl or 4M methanesulfonic acid for tryptophan-containing peptides)

-

UV-visible spectroscopy, leveraging the characteristic absorption of the indole group

Biological Activities and Research Applications

Research Applications

L-Trp-Gly-NH₂ could serve multiple research purposes:

-

As a model compound for studying peptide amidation processes

-

As a reference standard for developing analytical methods

-

As a building block for synthesizing larger bioactive peptides

-

As a tool for investigating structure-activity relationships in tryptophan-containing peptides

The compound may also serve as a useful intermediate in enzymatic studies, particularly those investigating the specificity of proteases and peptidases toward L-configured amino acid residues .

The stability of L-Trp-Gly-NH₂, like other tryptophan-containing peptides, may be affected by oxidation of the indole ring. Therefore, storage under inert atmosphere or with the addition of antioxidants might be beneficial for long-term stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume